(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzylidene group and the mercapto group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom at the para position.
(5E)-5-(3-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Bromine atom instead of chlorine.
(5E)-5-(3-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Methyl group instead of chlorine.
Uniqueness
The unique combination of the chlorobenzylidene group and the mercapto-thiazole structure in (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
CAS No. |
23622-20-0 |
---|---|
Molecular Formula |
C10H6ClNOS2 |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChI Key |
RUBMOEKDIMPMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.